(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid
Overview
Description
(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid functional group attached to a phenyl ring substituted with a diethylamino methyl group and a fluorine atom. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be involved in various chemical reactions, including the suzuki-miyaura cross-coupling reaction .
Mode of Action
(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid acts as a cross-coupling partner in palladium-catalyzed carbon-carbon bond formation, specifically in the Suzuki-Miyaura reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, an important class of compounds in medicinal chemistry .
Result of Action
As a cross-coupling partner in the suzuki-miyaura reaction, this compound plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, boronic esters are known to be sensitive to hydrolysis under mild acidic or basic conditions, as well as to proteodeboronation, oxidation, and nucleophilic attack . Therefore, the reaction conditions and the presence of other chemical species can significantly impact the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The starting material, 2-fluoroaniline, undergoes a reaction with formaldehyde and diethylamine to introduce the diethylamino methyl group at the para position relative to the fluorine atom.
Borylation: The resulting intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. This step introduces the boronic acid group at the ortho position relative to the fluorine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding boronic acid derivatives.
Reduction: The compound can be reduced to form boronic esters or other reduced boron-containing species.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed:
Oxidation: Boronic acid derivatives.
Reduction: Boronic esters or reduced boron species.
Substitution: Various biaryl compounds or other cross-coupled products.
Scientific Research Applications
(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the diethylamino methyl and fluorine substituents, making it less versatile in certain applications.
(4-Fluorophenyl)boronic Acid: Similar structure but without the diethylamino methyl group, resulting in different reactivity and applications.
(4-(Diethylamino)methyl)phenylboronic Acid:
Uniqueness: (4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid is unique due to the combination of the diethylamino methyl group and the fluorine atom, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Properties
IUPAC Name |
[4-(diethylaminomethyl)-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-10(12(15)16)11(13)7-9/h5-7,15-16H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUKGDOJHNTXSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN(CC)CC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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